molecular formula C20H24FN3O3 B6958336 N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide

Cat. No.: B6958336
M. Wt: 373.4 g/mol
InChI Key: DBMNJNRSXSGIBY-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, a furan ring, and a morpholine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c21-16-6-1-2-7-17(16)23-9-3-5-15(13-23)22-20(25)24-10-12-27-19(14-24)18-8-4-11-26-18/h1-2,4,6-8,11,15,19H,3,5,9-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMNJNRSXSGIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)N3CCOC(C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperidine intermediate.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an acid catalyst.

    Coupling of the Morpholine Carboxamide Group: The final step involves coupling the morpholine carboxamide group to the intermediate compound through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide can be compared with other similar compounds, such as:

    N-[1-(2-chlorophenyl)piperidin-3-yl]-2-(furan-2-yl)morpholine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-[1-(2-fluorophenyl)piperidin-3-yl]-2-(thiophen-2-yl)morpholine-4-carboxamide: This compound has a thiophene ring instead of a furan ring, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

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